Amidinoproline
Overview
Description
Amidinoproline is a synthetic amino acid derivative that features a hybrid structure modeling key characteristics of the arginine-proline sequence. This compound is particularly significant in the field of peptide synthesis due to its unique structural properties, which allow for the introduction of unnatural amino acid residues into peptide and protein sequences. These modifications are crucial for enhancing the stability and activity of peptide hormones and therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Amidinoproline can be synthesized through the modification of proline. One common method involves the use of mesitylenesulfonyl chloride to modify N-amidinoproline. The preparation of N-(mesitylenesulfonylamidino)-L-proline using the mesitylenesulfonyl derivative of 2-methylisothiourea has been demonstrated, although this process can be accompanied by partial racemization .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar methods to those described above. The process requires careful control of reaction conditions to minimize racemization and ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Amidinoproline undergoes various chemical reactions, including:
Substitution: The modification of N-amidinoproline by mesitylenesulfonyl chloride is a common substitution reaction used in its synthesis.
Common Reagents and Conditions:
Mesitylenesulfonyl chloride: Used for the modification of N-amidinoproline.
2-methylisothiourea: Used in the preparation of N-(mesitylenesulfonylamidino)-L-proline.
Major Products:
Cyclic side products: Formed during the activation of the carboxyl group of free N-amidinoproline.
N-(mesitylenesulfonylamidino)-L-proline: A key product in the synthesis of this compound derivatives.
Scientific Research Applications
Amidinoproline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of amidinoproline involves its incorporation into peptide chains, where it can influence the activity and stability of the resulting peptides. The positive charge on the N-terminus of the peptide chain, provided by this compound, is sometimes necessary for the biological activity or solubility of the peptide in water . This modification can significantly affect the activity and duration of action of the peptide analogue .
Comparison with Similar Compounds
Amidinoproline is unique due to its ability to model key features of the arginine-proline sequence. Similar compounds include:
3-substituted prolines: These compounds have been prepared as racemates and are used in the synthesis of various peptide analogues.
Other unnatural amino acids: Used in peptide synthesis to enhance stability and activity, similar to this compound.
Properties
IUPAC Name |
(2S)-1-carbamimidoylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c7-6(8)9-3-1-2-4(9)5(10)11/h4H,1-3H2,(H3,7,8)(H,10,11)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPRYJHVDMWTMA-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188892 | |
Record name | Amidinoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35404-57-0 | |
Record name | Amidinoproline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amidinoproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMIDINOPROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EIW83811H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.